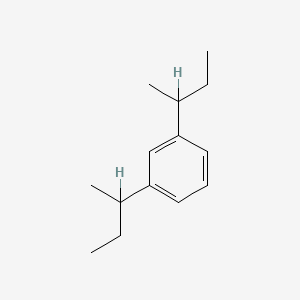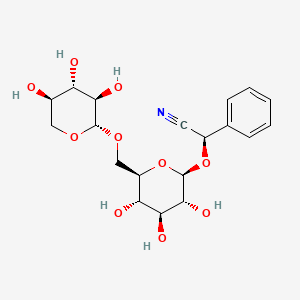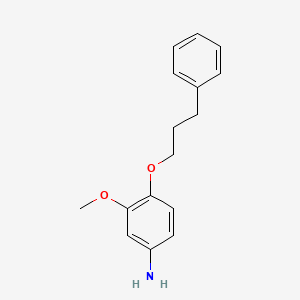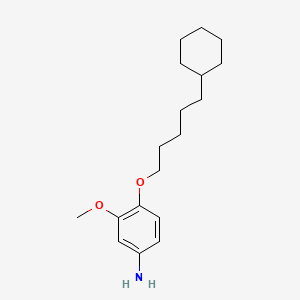
STAT5 抑制剂
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
STAT5-IN-1 是一种选择性抑制转录因子 STAT5 的抑制剂,专门针对 STAT5β 亚型。该化合物在科学研究中显示出巨大潜力,特别是在癌症生物学和免疫学领域。 STAT5-IN-1 以其抑制 STAT5 活性的能力而闻名,STAT5 在多种细胞过程中发挥着至关重要的作用,包括细胞生长、分化和存活 .
科学研究应用
STAT5-IN-1 在科学研究中具有广泛的应用范围:
癌症生物学: 它用于研究 STAT5 在癌细胞增殖和存活中的作用。 .
免疫学: STAT5-IN-1 用于研究 STAT5 在免疫细胞功能和分化中的作用。 .
作用机制
STAT5-IN-1 通过与 STAT5 的 SH2 结构域结合来发挥其作用,从而阻止其活化和随后的二聚化。这种抑制会破坏 STAT5 的核转运及其与 DNA 结合的能力,最终阻断 STAT5 依赖性基因转录。 该化合物专门针对 STAT5β 亚型,对其他 STAT 家族成员的影响最小 .
生化分析
Biochemical Properties
The STAT5 Inhibitor interacts with the SH2 domain of STAT5, disrupting its activation, dimerization, nuclear translocation, and STAT5-dependent gene transcription . It shows reduced potency towards the SH2 domains of STAT1, STAT3, or LCK .
Cellular Effects
The STAT5 Inhibitor has significant effects on various types of cells and cellular processes. It has been shown to substantially impair the proliferation and clonogenic growth of human acute myeloid leukemia (AML) cell lines and primary FLT3-ITD+AML patient cells . It also influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The STAT5 Inhibitor exerts its effects at the molecular level by binding directly to STAT5 and disrupting its activation, dimerization, nuclear translocation, and STAT5-dependent gene transcription . This disruption of STAT5 activity leads to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
Over time, the effects of the STAT5 Inhibitor can change in laboratory settings. For example, the inhibitor has been shown to disrupt STAT5 activation and dimerization, leading to changes in cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of the STAT5 Inhibitor can vary with different dosages in animal models. For example, the inhibitor has been shown to significantly reduce leukemia burden in vivo and overcome chemoresistance of patient-derived ETP-ALL xenografts .
Metabolic Pathways
The STAT5 Inhibitor is involved in the JAK-STAT signaling pathway . It interacts with the SH2 domain of STAT5, disrupting its activation and consequently affecting metabolic flux or metabolite levels .
Transport and Distribution
The STAT5 Inhibitor is transported and distributed within cells and tissues by binding directly to STAT5 . This binding disrupts STAT5 activation and dimerization, affecting its localization or accumulation .
Subcellular Localization
The STAT5 Inhibitor localizes to the SH2 domain of STAT5 within the cell . This localization affects the activity or function of STAT5, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线和反应条件
STAT5-IN-1 的合成涉及多个步骤,从市售起始原料开始。关键步骤包括通过一系列缩合和环化反应形成核心结构。 最终产物是在使用核磁共振 (NMR) 和高效液相色谱 (HPLC) 等技术纯化和表征后获得的 .
工业生产方法
STAT5-IN-1 的工业生产遵循与实验室规模合成相似的合成路线,但针对大规模生产进行了优化。 这涉及使用自动化反应器、连续流动系统和先进的纯化技术,以确保最终产物的高产率和纯度 .
化学反应分析
反应类型
由于其结构中存在反应性官能团,STAT5-IN-1 主要发生取代反应。 在特定条件下,它也可以参与氧化和还原反应 .
常用试剂和条件
涉及 STAT5-IN-1 的反应中常用的试剂包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。 反应通常在受控温度和 pH 条件下进行,以确保所需的产物生成 .
主要形成的产物
涉及 STAT5-IN-1 的反应形成的主要产物取决于所使用的具体试剂和条件。 例如,氧化反应可能产生氧化衍生物,而取代反应可以产生 STAT5-IN-1 的各种取代类似物 .
相似化合物的比较
类似化合物
AC-4-130: 另一种靶向 STAT5 的 SH2 结构域的 STAT5 抑制剂。
IST5-002: 一种有效的 STAT5 抑制剂,对前列腺癌中的 STAT5 具有高度特异性.
S3I-201: 一种 STAT5 和 STAT3 的双重抑制剂,用于治疗慢性粒细胞白血病.
STAT5-IN-1 的独特性
STAT5-IN-1 的独特性在于其对 STAT5β 亚型的选择性高,这使其成为研究该亚型在各种生物过程中的特定功能的宝贵工具。 它能够以最小的脱靶效应抑制 STAT5 活性,进一步增强了其在科学研究中的效用 .
属性
IUPAC Name |
N-[(E)-(4-oxochromen-3-yl)methylideneamino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O3/c20-15-12(10-22-14-6-2-1-5-13(14)15)9-18-19-16(21)11-4-3-7-17-8-11/h1-10H,(H,19,21)/b18-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVIKTBRCQWOGT-GIJQJNRQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N/NC(=O)C3=CN=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[5-(4-aminophenoxy)pentyl]-3-methoxybenzamide](/img/structure/B1676022.png)

![[4-(3-ethylheptoxy)-3-methoxyphenyl]azanium;chloride](/img/structure/B1676026.png)
![4-[(E)-hept-3-enoxy]-3-methoxyaniline](/img/structure/B1676027.png)

![3-methoxy-4-[3-(4-methoxyphenoxy)propoxy]aniline](/img/structure/B1676030.png)

![methanesulfonate;[3-methoxy-4-(4-phenylbutoxy)phenyl]azanium](/img/structure/B1676032.png)
![methanesulfonate;[3-methoxy-4-(5-phenylmethoxypentoxy)phenyl]azanium](/img/structure/B1676033.png)

![4-[5-(4-chlorophenyl)sulfanylpentoxy]-3-methoxyaniline](/img/structure/B1676036.png)
